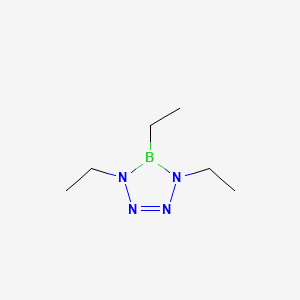
1,4,5-Triethyltetrazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triethyltetrazaborole is a heterocyclic compound that features a unique structure combining boron and nitrogen atoms within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5-trisubstituted tetrazaboroles typically involves the cycloaddition of azides with alkynes. One common method includes the use of primary amines, 1,3-dicarbonyl compounds, and tosyl azide under metal-free conditions, promoted by acetic acid . This reaction provides a straightforward approach to obtaining fully substituted tetrazaboroles in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for 1,4,5-triethyltetrazaborole are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the aforementioned synthetic route makes it a viable candidate for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5-Triethyltetrazaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the tetrazaborole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce various substituted tetrazaboroles.
Aplicaciones Científicas De Investigación
1,4,5-Triethyltetrazaborole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1,4,5-triethyltetrazaborole exerts its effects involves interactions with molecular targets through its boron and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
1,2,3-Triazoles: These compounds share a similar nitrogen-rich heterocyclic structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazoles: Another class of triazoles with a different nitrogen arrangement.
Tetrazoles: Compounds with four nitrogen atoms in a five-membered ring, similar to tetrazaboroles but without boron.
Uniqueness: 1,4,5-Triethyltetrazaborole is unique due to the presence of boron within its ring structure, which imparts distinct chemical properties and reactivity compared to other nitrogen-rich heterocycles. This uniqueness makes it a valuable compound for various specialized applications.
Propiedades
Número CAS |
20534-04-7 |
|---|---|
Fórmula molecular |
C6H15BN4 |
Peso molecular |
154.02 g/mol |
Nombre IUPAC |
1,4,5-triethyltetrazaborole |
InChI |
InChI=1S/C6H15BN4/c1-4-7-10(5-2)8-9-11(7)6-3/h4-6H2,1-3H3 |
Clave InChI |
RQTVSZPTZYCEFA-UHFFFAOYSA-N |
SMILES canónico |
B1(N(N=NN1CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















